2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene
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Overview
Description
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene exerts its effects is largely dependent on its interaction with molecular targets. The fluorinated phenyl groups can enhance binding affinity to certain proteins or enzymes, potentially altering their activity. The indene core may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene
- 4,4’-Bis[2-(4-fluorophenyl)ethenyl]-2,2’-bipyridine
Uniqueness
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is unique due to its specific combination of fluorinated phenyl groups and an indene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
919789-15-4 |
---|---|
Molecular Formula |
C30H22F2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2,2-bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C30H22F2/c1-20-26-9-5-6-10-27(26)30(23-7-3-2-4-8-23)28(20)19-29(21-11-15-24(31)16-12-21)22-13-17-25(32)18-14-22/h2-20H,1H3 |
InChI Key |
HUYRENQPLBFXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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